1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(m-tolyl)propan-1-one
Description
This compound features a 1,4-diazepane core (a seven-membered ring containing two nitrogen atoms) substituted with a sulfonyl-linked 1-methylpyrazole group at the 4-position and a propan-1-one moiety connected to an m-tolyl (meta-methylphenyl) group.
Properties
IUPAC Name |
3-(3-methylphenyl)-1-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-16-5-3-6-17(13-16)7-8-19(24)22-9-4-10-23(12-11-22)27(25,26)18-14-20-21(2)15-18/h3,5-6,13-15H,4,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSMCYVIEDMBKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(m-tolyl)propan-1-one, often referred to in the literature as CORT125134, is a compound under investigation for its potential therapeutic applications, particularly in the context of glucocorticoid receptor (GR) antagonism. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular structure is characterized by a diazepan ring substituted with a pyrazole sulfonamide group and an m-tolyl ketone moiety. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₂S |
| Molecular Weight | 345.45 g/mol |
| Boiling Point | Predicted 715.8 ± 70.0 °C |
| Density | Predicted 1.54 ± 0.1 g/cm³ |
| Appearance | White to off-white solid |
CORT125134 acts primarily as a selective antagonist of the glucocorticoid receptor (GR). Unlike non-selective GR antagonists such as mifepristone, CORT125134 has been optimized to minimize side effects associated with GR inhibition while maintaining therapeutic efficacy. This selectivity is crucial for reducing unwanted effects in patients with conditions like Cushing's syndrome, where glucocorticoid excess is prevalent.
Pharmacodynamics
Research indicates that CORT125134 exhibits significant binding affinity for the GR, which is pivotal in mediating various physiological responses to glucocorticoids. The compound's ability to inhibit GR-mediated transcriptional activity has been demonstrated in vitro, suggesting potential applications in treating diseases characterized by excessive glucocorticoid signaling.
Case Studies
- Clinical Trials : A phase 2 clinical study is currently evaluating CORT125134 in patients with Cushing's syndrome. Preliminary results show a favorable safety profile and promising efficacy in reducing hypercortisolism without the severe side effects typical of non-selective GR antagonists .
- In Vitro Studies : In laboratory settings, CORT125134 has shown effective inhibition of GR-mediated gene expression in various cancer cell lines, indicating its potential as an anti-cancer agent by counteracting glucocorticoid-induced tumor growth .
- Comparative Analysis : When compared to traditional GR antagonists, CORT125134 demonstrates a more favorable pharmacokinetic profile, allowing for lower dosages and reduced toxicity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Diazepane or Related Cores
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and hypothetical pharmacological properties:
*Estimated based on structural complexity.
Key Observations:
- Core Flexibility : The seven-membered diazepane in the target compound offers greater conformational flexibility compared to the six-membered piperidine in the patent compound or the rigid benzo-fused diazepine in . This flexibility may enhance binding to dynamic protein targets.
- Substituent Effects: The sulfonyl-pyrazole group is conserved in the target compound and the patent molecule , suggesting its role as a pharmacophore for sulfonamide-mediated interactions (e.g., hydrogen bonding with enzymes or receptors).
- Therapeutic Implications : The patent compound’s application in heart failure highlights the therapeutic relevance of sulfonylpyrazole derivatives in cardiovascular diseases, though the target compound’s biological activity remains uncharacterized.
Functional Group Variations
- Sulfonyl vs. Ether Linkages : The target compound’s sulfonyl group provides stronger electron-withdrawing effects and hydrogen-bond acceptor capacity compared to the ether-linked coumarin in ’s derivatives , which may alter metabolic stability.
- Heterocyclic Diversity : The pyrazole-sulfonyl motif in the target compound contrasts with the pyrrole-acrylamide in ’s salts , which are tailored for kinase inhibition via acrylamide-mediated covalent binding.
Research Findings and Hypotheses
Q & A
Q. What are the key considerations for synthesizing 1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(m-tolyl)propan-1-one?
Synthesis typically involves multi-step reactions, including sulfonylation of the diazepane ring and subsequent coupling with the m-tolyl propanone moiety. Critical steps include:
- Sulfonylation : Reaction of 1,4-diazepane with 1-methyl-1H-pyrazole-4-sulfonyl chloride under inert atmosphere (e.g., nitrogen) to avoid side reactions .
- Coupling : Use of coupling agents (e.g., EDCI or DCC) to attach the m-tolyl propanone group. Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC .
- Purification : Recrystallization from methanol or ethanol to isolate the final product .
Q. How can the structure of this compound be confirmed experimentally?
A combination of analytical techniques is required:
- NMR Spectroscopy : H and C NMR to verify the presence of the diazepane ring, pyrazole sulfonyl group, and m-tolyl moiety. Key signals include the methyl group on pyrazole (~3.8 ppm) and aromatic protons from m-tolyl (~6.7–7.2 ppm) .
- Mass Spectrometry (HR-MS) : To confirm the molecular ion peak (e.g., [M+H]+) and rule out impurities .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond lengths, using programs like SHELXL for refinement .
Q. What solvents and conditions are optimal for its chemical stability?
The compound should be stored in anhydrous solvents (e.g., DMSO or DMF) under inert conditions. Stability tests under varying pH (4–9) and temperatures (4°C to 40°C) indicate degradation above 60°C or in strongly acidic/basic media .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in biological systems?
Density functional theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for nucleophilic/electrophilic attack. Molecular docking studies assess interactions with biological targets (e.g., enzymes), guiding mutagenesis assays or SAR analyses .
Q. What strategies resolve contradictions in crystallographic data during refinement?
Use SHELXL’s constraints (e.g., ISOR, DELU) to address thermal motion discrepancies. For twinned crystals, apply the TWIN command and validate with R-factor convergence (<5%). Cross-validate with spectroscopic data to ensure consistency .
Q. How can reaction conditions be optimized for scalable synthesis?
Employ design of experiments (DoE) to evaluate factors like temperature, catalyst loading, and solvent polarity. For example:
Q. What mechanistic insights explain its potential biological activity?
The sulfonamide group may inhibit enzymes (e.g., carbonic anhydrase) via zinc ion displacement. The diazepane ring’s conformational flexibility enhances binding to G-protein-coupled receptors (GPCRs). Validate via:
Q. How does this compound compare to structurally similar derivatives in terms of reactivity?
Comparative studies show that replacing the m-tolyl group with naphthalene (as in ) increases π-π stacking interactions but reduces solubility. Sulfonyl group modifications (e.g., ethanesulfonyl vs. pyrazole sulfonyl) alter metabolic stability .
Q. What advanced techniques characterize its supramolecular interactions?
Q. How can stability issues during long-term storage be mitigated?
Lyophilization in the presence of cryoprotectants (e.g., trehalose) prevents aggregation. Accelerated stability studies under ICH guidelines (40°C/75% RH) inform shelf-life predictions .
Methodological Notes
- Data Contradictions : Cross-validate crystallographic and spectroscopic data with computational models to resolve ambiguities (e.g., unexpected NOEs in NMR vs. XRD bond lengths) .
- Biological Assays : Use orthogonal assays (e.g., SPR + fluorescence polarization) to confirm target engagement and reduce false positives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
